Grendel protein, recombinant

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

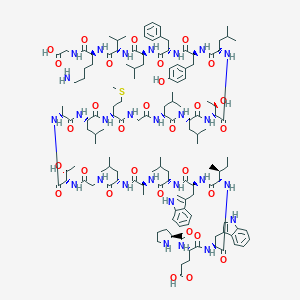

Grendel protein, recombinant, also known as this compound, is a useful research compound. Its molecular formula is C134H205N27O30S and its molecular weight is 2706.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Recombinant Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

Recombinant Grendel protein has potential therapeutic applications, particularly in the treatment of diseases where protein dysfunction plays a critical role.

- Protein Replacement Therapy : Recombinant proteins can replace deficient or dysfunctional proteins in patients. For instance, therapeutic proteins derived from recombinant sources are used to treat conditions like hemophilia and diabetes.

- Cancer Treatment : Recent studies have indicated that recombinant proteins can be engineered to target specific cancer cells, enhancing the efficacy of treatments while minimizing side effects. For example, monoclonal antibodies produced recombinantly have been successful in targeting tumor markers.

Research Applications

Recombinant Grendel protein is extensively used in research settings for various purposes:

- Structural Biology : The protein is utilized in crystallography studies to determine its three-dimensional structure. Understanding the structure helps elucidate its function and interactions with other biomolecules.

- Biochemical Assays : Researchers employ recombinant proteins in assays to study enzyme kinetics and protein-protein interactions. This is crucial for drug discovery and understanding metabolic pathways.

- Gene Function Studies : By expressing recombinant Grendel protein in model organisms, researchers can investigate the biological functions of the gene it encodes, contributing to our understanding of genetics and molecular biology.

Industrial Applications

The production of recombinant Grendel protein has significant industrial implications:

- Biopharmaceutical Manufacturing : The pharmaceutical industry utilizes recombinant proteins for producing vaccines and therapeutic agents. The ability to produce these proteins at scale using bioreactors enhances efficiency and reduces costs.

- Diagnostics : Recombinant proteins serve as crucial components in diagnostic tests, such as enzyme-linked immunosorbent assays (ELISAs), which detect specific antibodies or antigens related to diseases.

Case Study 1: Production of Recombinant Therapeutic Proteins

A study conducted by Thalén (2021) highlighted advancements in mammalian cell systems for producing complex recombinant proteins with high specificity and activity. The research demonstrated a 150-fold increase in the expression of a challenging protein through optimized transcriptional control mechanisms .

Case Study 2: Structural Analysis of Recombinant Proteins

Research published by PLOS Computational Biology (2021) focused on optimizing mRNA accessibility to enhance recombinant protein production. This study analyzed over 11,000 expression attempts across various species, providing insights into improving yield and solubility of therapeutic proteins .

Data Table: Summary of Applications

| Application Area | Description | Notable Examples |

|---|---|---|

| Therapeutics | Replacement therapies for genetic disorders | Insulin, Factor VIII |

| Cancer Treatment | Targeted therapies using monoclonal antibodies | Trastuzumab (Herceptin) |

| Structural Biology | Crystallography for understanding protein structure | X-ray crystallography studies |

| Biochemical Assays | Enzyme kinetics and interaction studies | ELISA tests |

| Industrial Manufacturing | Large-scale production for biopharmaceuticals | Vaccine production |

| Diagnostics | Components for diagnostic tests | ELISAs for disease detection |

Properties

CAS No. |

141304-55-4 |

|---|---|

Molecular Formula |

C134H205N27O30S |

Molecular Weight |

2706.3 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C134H205N27O30S/c1-24-77(18)111(160-130(187)105(63-85-65-138-90-40-31-29-38-88(85)90)155-120(177)93(47-48-108(167)168)145-119(176)91-42-34-51-136-91)132(189)157-104(62-84-64-137-89-39-30-28-37-87(84)89)127(184)150-97(55-71(6)7)121(178)142-78(19)114(171)148-95(53-69(2)3)118(175)140-67-107(166)158-112(80(21)162)133(190)143-79(20)115(172)149-98(56-72(8)9)123(180)146-94(49-52-192-23)117(174)139-66-106(165)144-96(54-70(4)5)122(179)151-101(59-75(14)15)129(186)161-113(81(22)163)134(191)156-99(57-73(10)11)124(181)153-103(61-83-43-45-86(164)46-44-83)126(183)154-102(60-82-35-26-25-27-36-82)125(182)152-100(58-74(12)13)128(185)159-110(76(16)17)131(188)147-92(41-32-33-50-135)116(173)141-68-109(169)170/h25-31,35-40,43-46,64-65,69-81,91-105,110-113,136-138,162-164H,24,32-34,41-42,47-63,66-68,135H2,1-23H3,(H,139,174)(H,140,175)(H,141,173)(H,142,178)(H,143,190)(H,144,165)(H,145,176)(H,146,180)(H,147,188)(H,148,171)(H,149,172)(H,150,184)(H,151,179)(H,152,182)(H,153,181)(H,154,183)(H,155,177)(H,156,191)(H,157,189)(H,158,166)(H,159,185)(H,160,187)(H,161,186)(H,167,168)(H,169,170)/t77-,78-,79-,80+,81+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,110-,111-,112-,113-/m0/s1 |

InChI Key |

MPDSVFMNDZTGQD-OGWLCLCSSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]7CCCN7 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |

Key on ui other cas no. |

141304-55-4 |

sequence |

PEWIWLALGTALMGLLTLYFLVKG |

Synonyms |

fourth chain of Grendel protein, recombinant Grendel protein, recombinant second chain of Grendel protein, recombinant third chain of Grendel protein, recombinant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.